3-Amino-1,3-diphenyl-2-propen-1-one

Vue d'ensemble

Description

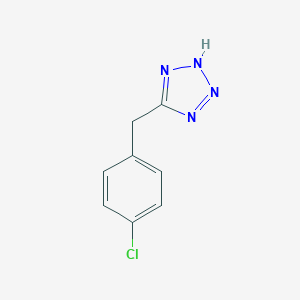

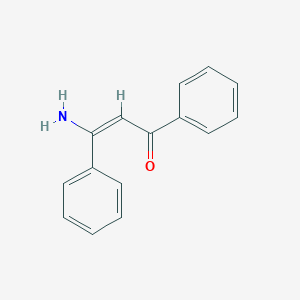

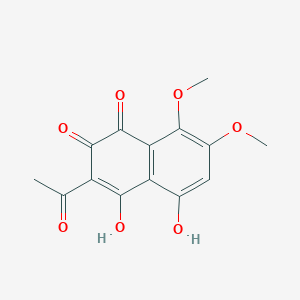

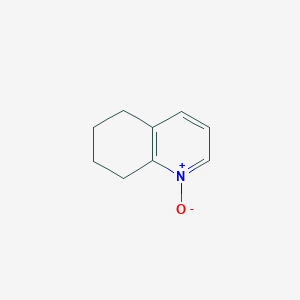

3-Amino-1,3-diphenyl-2-propen-1-one, also known as chalcone, is a carbonyl compound . It is characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them . It has been regarded as a biogenetic precursor for flavonoids and isoflavonoids .

Synthesis Analysis

The synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) can be achieved by condensing an aromatic aldehyde with a ketone in the presence of a base . The reaction is possible because the aromatic aldehyde lacks hydrogens in the α-position relative to the carbonyl group, which prevents self-condensation but enables it to react with the ketone .Molecular Structure Analysis

The molecular formula of 3-Amino-1,3-diphenyl-2-propen-1-one is C15H13NO . It consists of two aromatic (phenyl) rings linked through the aethylenic bridge of the conjugated double bond with the three carbon-α,β-unsaturated carbonyl system .Chemical Reactions Analysis

The conjugate reduction of 1,3-diphenyl-2-propen-1-one was investigated with Catalytic Transfer Hydrogenation (CTH) using formate salts and Pd/C . Experiments varying substrate concentration and reaction pH were performed .Physical And Chemical Properties Analysis

The compound has several thermophysical properties. For instance, it has a specific triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density values at different temperatures .Applications De Recherche Scientifique

Biological Activities and Synthesis : A study described the synthesis and biological properties of 1,3-diphenyl-2-propen-1-ones, highlighting their potent suppression of nitric oxide (NO) generation and anti-excitotoxicity in vitro (Jang, Jung, & Oh, 2007).

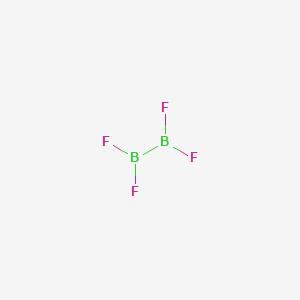

Luminescence and Structure : The synthesis and crystal structure of boron difluoride of 3-amino-1,3-diphenyl-2-propene-1-onate was studied. It showed significant luminescence intensity and a bathochromic shift of the spectra from solutions to crystals (Fedorenko et al., 2016).

Photosensitive Polyimide Synthesis : The compound was synthesized for its application in the development of photosensitive polyimide (Wu Qun-rong, 2007).

Antidepressant Activity : Some derivatives of 1,3-diphenyl-2-propen-1-one were synthesized and evaluated for antidepressant activity, showing significant reduction in immobility times in mice (Prasad et al., 2005).

Neuroprotective Effect : A study described the efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones, highlighting their potential in radical scavenging and suppression of NO generation (Jung et al., 2008).

Self-Assembling Microstructures : Research on diphenylalanine analogues, including 1,3-diphenyl-2-propen-1-one, showed the formation of distinctive microstructures with applications in energy storage, biosensing, and drug delivery (Pellach et al., 2016).

Chiral Auxiliary in Amination Reactions : The compound was used in the conversion to a phosphorus-containing oxazoline, which proved to be an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).

Safety And Hazards

Orientations Futures

Chalcone derivatives are structurally one of the most diverse group of flavonoids and straightforwardly allow to cyclize the forming flavonoid structure, which is an isomeric key step for the skeletal change of chalcones . They demonstrate a wide range of therapeutic activities such as anticancer, antioxidants . In the near future, it is expected that these chalcone-based PTP-1B inhibitors will open new avenues of diabetotherapeutics .

Propriétés

IUPAC Name |

(E)-3-amino-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11H,16H2/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFSTMGURUSUMJ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,3-diphenyl-2-propen-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Kyselina wolframova [Czech]](/img/structure/B85289.png)